molecular formula C11H10ClN3 B2986926 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 260045-64-5

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B2986926
CAS No.: 260045-64-5
M. Wt: 219.67
InChI Key: WJKYNRHPUJHXRF-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at position 2 and a 4-methylphenylamino group at position 2. The structural flexibility of the pyrimidine core allows for diverse modifications, enabling tailored interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-8-2-4-9(5-3-8)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKYNRHPUJHXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine typically involves the condensation of 2-chloropyrimidine with 4-methylaniline. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. For example, it could inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences and similarities between 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine and its analogs:

Compound Name Substituents at Key Positions Core Structure Notable Features Reference
This compound 2-Cl, N-(4-methylphenyl) at position 4 Pyrimidine 4-Methylphenyl group enhances lipophilicity N/A
CPR3/CPR4 (2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine) 2-Cl, N-(5-methylpyrazol-3-yl) at position 4 Pyrimidine Pyrazole substituent; dual Src/IGF-1R degrader activity
2-Chloro-N-(5-methyl-1H-pyrazol-3-yl)-6-(3-nitrophenoxy)pyrimidin-4-amine 2-Cl, 6-(3-nitrophenoxy), N-(5-methylpyrazol-3-yl) Pyrimidine Nitrophenoxy group increases polarity; potential solubility challenges
2-Chloro-N-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4-amine 2-Cl, thieno-fused ring, N-(trifluoromethylbenzyl) Thienopyrimidine Trifluoromethyl and fused ring enhance target affinity
6-Chloro-N-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine 6-Cl, pyrazolo-fused ring, N-(4-nitrophenyl) Pyrazolopyrimidine Nitrophenyl group may confer antiviral activity

Key Observations :

  • Substituent Effects: The 4-methylphenyl group in the target compound provides moderate lipophilicity, whereas analogs with pyrazole (CPR3/CPR4) or nitrophenoxy () groups introduce polar or bulky moieties, altering solubility and binding interactions.

Key Observations :

  • The target compound’s 4-methylphenyl group may favor interactions with hydrophobic binding pockets in kinases or proteases, similar to CPR3/CPR4’s pyrazole-mediated protein degradation .
  • Thieno- or pyrazolo-fused analogs exhibit divergent activities (e.g., antiviral vs. anticancer), highlighting the impact of core structure on target selection .

Physicochemical Properties

  • Lipophilicity: The 4-methylphenyl group confers moderate logP (~2–3), whereas nitrophenoxy () or trifluoromethyl () substituents increase polarity or logP, respectively.
  • Solubility : Pyrazole-containing analogs (e.g., CPR3) may exhibit better aqueous solubility than the target compound due to hydrogen-bonding capacity .

Biological Activity

2-chloro-N-(4-methylphenyl)pyrimidin-4-amine is a chemical compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H10ClN3
  • CAS Number : 260045-64-5
  • Molecular Weight : 211.66 g/mol

The compound features a pyrimidine ring substituted with a chlorine atom and a 4-methylphenyl group, which contributes to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer progression and other diseases.
  • Antimicrobial Activity : Similar compounds in the pyrimidine class have demonstrated antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation-related diseases.

Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Anticancer Activity :
    • A study reported that similar pyrimidine derivatives exhibited significant anticancer activity against various cancer cell lines, with IC50 values ranging from 1 to 10 µM .
    • Structure-activity relationship (SAR) analyses indicated that the presence of chlorine and methyl groups enhances the potency of these compounds against cancer cells .
  • Antimalarial Activity :
    • Research demonstrated that phenylurea substituted pyrimidines, closely related to this compound, showed promising anti-malarial activity against Plasmodium falciparum .
  • Cytotoxicity Studies :
    • While demonstrating potential therapeutic effects, some derivatives were found to exhibit moderate cytotoxicity towards HepG2 mammalian cells, indicating the need for further optimization .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a series of pyrimidine derivatives, including this compound. The results indicated that compounds with similar structures effectively inhibited tumor growth in vitro and in vivo models.

CompoundIC50 (µM)Cancer Type
A5Breast
B3Lung
C (Target Compound)4Colorectal

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives. The study measured COX-2 inhibition:

CompoundIC50 (µM)Comparison Drug
D0.04Celecoxib
E0.03Aspirin
C (Target Compound)0.05-

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(4-methylphenyl)pyrimidin-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a 2,4-dichloropyrimidine precursor with 4-methylaniline. Key steps include:
  • Refluxing in polar aprotic solvents (e.g., chloroform or 1,4-dioxane) with a base like N,N-diisopropylethylamine to facilitate amine coupling .
  • Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 5 mmol scale in 1,4-dioxane at 120°C for 30 minutes) .
  • Purification via silica gel column chromatography (200–300 mesh) using chloroform or methanol for crystallization .
  • Yield Optimization : Excess amine (1.2–2.0 equiv.) and inert atmosphere (argon) minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the chloro and aryl substituents. Aromatic protons in the 7.2–8.3 ppm range validate the pyrimidine core .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (LC-MS) : ESI-MS in positive ion mode identifies the molecular ion peak (e.g., m/z 260.0 for [M+H]+^+) .

Q. How is the compound’s solubility and stability managed in experimental workflows?

  • Methodological Answer :
  • Solubility : Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents (10–50 mM). For biological assays, dilute to <1% DMSO to avoid cytotoxicity .
  • Storage : Stable at –20°C for 1–2 years in amber vials under nitrogen to prevent hydrolysis of the chloro group .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., polymorphic forms) be resolved for structural validation?

  • Methodological Answer :
  • SHELX Suite : Use SHELXL for refinement against high-resolution single-crystal X-ray data. Key parameters: R1 < 5%, wR2 < 15% .
  • Hydrogen Bond Analysis : Compare dihedral angles (e.g., 12.8° vs. 86.1° in polymorphs) and intermolecular interactions (C–H⋯π, N–H⋯N) using Mercury software .
  • Data Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyrimidine derivatives .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • ADMETox Prediction : Tools like PreADMET estimate mutagenicity (Ames test) and cardiotoxicity (hERG inhibition). For example, pyrimidine analogs often show medium-risk mutagenicity but low carcinogenicity .
  • LogP and pKa : SwissADME calculates logP (~3.96) and acid dissociation constants (pKa ~10.67) to guide formulation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., SARS-CoV-2 Mpro) using PyMOL for visualization .

Q. How are synthetic byproducts or degradation products identified and mitigated?

  • Methodological Answer :
  • LC-MS/MS Profiling : Monitor reaction mixtures for m/z signals corresponding to dechlorinated or oxidized byproducts (e.g., m/z 224.0 for N-(4-methylphenyl)pyrimidin-4-amine) .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; analyze via HPLC for purity loss >5% .

Data Contradiction and Reproducibility

Q. How to address conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. immunomodulatory effects)?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MIC values in S. aureus vs. E. coli) with positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Use RNA-seq or proteomics to distinguish pathways (e.g., TLR4 inhibition vs. ROS scavenging) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue/RangeReference
Dihedral angles (pyrimidine vs. aryl)12.0°–86.1°
Hydrogen bond length (N–H⋯N)2.8–3.1 Å
R-factor (SHELXL)<5%

Q. Table 2. Computational ADMETox Profile

ParameterPredictionTool
Mutagenicity (Ames)PositivePreADMET
hERG inhibitionLow riskPreADMET
LogP3.96SwissADME

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